1H-Indole-5-sulfonyl fluoride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

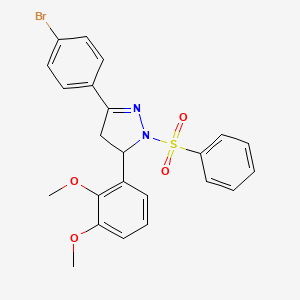

1H-Indole-5-sulfonyl fluoride is a chemical compound with the molecular formula C8H6FNO2S . It is a derivative of indole, which is a heterocyclic compound that plays a crucial role in medicinal chemistry . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .

Synthesis Analysis

The synthesis of sulfonamide-based indole derivatives, such as this compound, involves a variety of techniques . For instance, 3-Phenyl-5-sulfonamide-1H-indole-2-carbohydrazide was synthesized from sulfanilamide by a diazotization reaction .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyrrole ring, forming a bicyclic structure with a nitrogen atom as the major component . The molecular weight of this compound is approximately 199.21 Da .Chemical Reactions Analysis

Indole-sulfonamide, a derivative of indole, undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group . This makes it a suitable pharmacophore equivalent for substituting active sites in drug design .作用机制

Target of Action

1H-Indole-5-sulfonyl fluoride, like other indole derivatives, is known to have a broad spectrum of biological activities . For instance, some sulfonamide-based indole derivatives have shown antimicrobial activity against various bacteria, including Staphylococcus aureus and Klebsiella pneumonia .

Mode of Action

For example, some indole derivatives have been reported to inhibit the growth of certain viruses by interacting with their RNA or DNA . The sulfonyl group in this compound could potentially enhance its hydrophilic properties, allowing it to interact more effectively with its targets .

Biochemical Pathways

For instance, some indole derivatives have been reported to exhibit antiviral activity by affecting the replication of viruses

Pharmacokinetics

For instance, the sulfonyl group could enhance the compound’s water solubility, potentially affecting its absorption and distribution .

Result of Action

For example, some indole derivatives have demonstrated antimicrobial activity, suggesting that they may inhibit the growth of certain bacteria .

实验室实验的优点和局限性

1H-Indole-5-sulfonyl fluoride has several advantages for lab experiments. It is a versatile molecule that can be used as a reagent, inhibitor, and a probe in various fields. It is also easy to synthesize and has a high yield. However, this compound has some limitations. It is highly reactive and can react with other molecules in biological samples, leading to false-positive results. It is also toxic and can cause harm to researchers if proper safety measures are not taken.

未来方向

1H-Indole-5-sulfonyl fluoride has several future directions for research. One area of research is the development of this compound-based probes for the detection of protease activity in vivo. Another area of research is the synthesis of this compound derivatives with improved pharmacological properties, such as increased selectivity and decreased toxicity. This compound can also be used as a tool for the study of protease biology and the development of new protease inhibitors.

Conclusion:

This compound is a versatile molecule that has diverse applications in various fields. It is easy to synthesize and has a high yield. This compound has been widely used in scientific research as a reagent, inhibitor, and a probe. It has been shown to have anti-inflammatory and anti-cancer properties. This compound has several future directions for research, including the development of this compound-based probes for the detection of protease activity in vivo and the synthesis of this compound derivatives with improved pharmacological properties.

合成方法

1H-Indole-5-sulfonyl fluoride can be synthesized using different methods, including the reaction of indole with sulfonyl chloride in the presence of a base or the reaction of indole with sulfonyl fluoride in the presence of a Lewis acid. The latter method is preferred due to its high yield and simplicity. The reaction of indole with sulfonyl fluoride in the presence of boron trifluoride etherate (BF3.OEt2) produces this compound in a one-step reaction.

科学研究应用

1H-Indole-5-sulfonyl fluoride has been widely used in scientific research due to its diverse applications. In biochemistry, this compound is used as an inhibitor of serine proteases, such as chymotrypsin and trypsin. It is also used as a probe for the detection of protease activity in biological samples. In pharmacology, this compound is used as a reagent for the synthesis of various drugs, including anti-cancer agents, anti-inflammatory drugs, and anti-viral drugs.

属性

IUPAC Name |

1H-indole-5-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSORSNYOITMAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine](/img/structure/B2901219.png)

![methyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate](/img/structure/B2901220.png)

![3-cyclopentyl-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)propanamide](/img/structure/B2901224.png)

![Ethyl 2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate](/img/structure/B2901225.png)

![3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid](/img/structure/B2901233.png)

![2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B2901234.png)